molecular formula C9H7F3O2 B6304928 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde CAS No. 2090318-51-5

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde

Cat. No.: B6304928
CAS No.: 2090318-51-5
M. Wt: 204.15 g/mol
InChI Key: OQJPHZWUIWDNOB-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O2. This compound is characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzaldehyde core. It is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzaldehyde derivative. One common method includes the reaction of 4-fluoro-5-methylbenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid.

    Reduction: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 3-(Trifluoromethoxy)-4-fluoro-5-methylbenzaldehyde
  • 3-(Difluoromethoxy)-4-chloro-5-methylbenzaldehyde

Comparison: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is unique due to the presence of both difluoromethoxy and fluoro groups, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPHZWUIWDNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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